Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound with the molecular formula C12H25NO3. It is also known by other names such as Caprylic acid diethanolamide and Caprylic diethanolamide . This compound is characterized by its amide functional group and the presence of hydroxyethyl and aminoethyl substituents.
Vorbereitungsmethoden
The synthesis of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amide derivatives.
Substitution: The hydroxyethyl and aminoethyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of personal care products, detergents, and lubricants due to its surfactant properties
Wirkmechanismus
The mechanism of action of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with biological membranes and proteins. The hydroxyethyl and aminoethyl groups facilitate its binding to specific molecular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its surfactant properties play a significant role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be compared with other similar compounds such as:
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has two hydroxyethyl groups and is used similarly as a surfactant and emulsifier.
Octadecanamide, N-(2-hydroxyethyl)-: This compound has a longer carbon chain and is used in similar applications but may have different physical properties due to the longer chain length. The uniqueness of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63451-15-0 |
---|---|
Molekularformel |
C12H26N2O2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethylamino)ethyl]octanamide |
InChI |
InChI=1S/C12H26N2O2/c1-2-3-4-5-6-7-12(16)14-9-8-13-10-11-15/h13,15H,2-11H2,1H3,(H,14,16) |
InChI-Schlüssel |
SSZNVFVZGVRQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.